

Literature review of synthetic routes to vicinal diols

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A comprehensive review of synthetic methodologies for the formation of vicinal diols is crucial for chemists in various fields, from academic research to industrial drug development. This guide provides a comparative analysis of the most prevalent and effective methods for vicinal diol synthesis, with a focus on their performance, supported by experimental data.

Osmium-Catalyzed Dihydroxylation

The oxidation of alkenes using osmium tetroxide (OsO₄) is a reliable and highly stereospecific method for the synthesis of syn-diols. The high cost and toxicity of OsO₄ have led to the development of catalytic versions of this reaction.

Upjohn Dihydroxylation

The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) species. This method is highly effective for a wide range of alkenes.

Table 1: Comparison of Upjohn Dihydroxylation on Various Substrates



| Substrate | Product | Yield (%) | Reference |
|--------------|---|-----------|-----------|
| (E)-Stilbene | (1R,2S)-1,2- diphenylethane-1,2- diol | 95 | |
| Cyclohexene | cis-1,2- Cyclohexanediol | 85 | |
| 1-Octene | 1,2-Octanediol | 90 | - |

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol

In a round-bottom flask, cyclohexene (1.0 g, 12.2 mmol) is dissolved in a mixture of acetone (20 mL) and water (2 mL). To this solution, N-methylmorpholine N-oxide (1.7 g, 14.6 mmol) is added, followed by a 2.5% solution of OsO₄ in tert-butanol (0.1 mL, 0.01 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of sodium bisulfite (0.5 g). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford cis-1,2-cyclohexanediol.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. It employs a catalytic amount of OsO₄ and a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), in the presence of a stoichiometric oxidant like $K_3[Fe(CN)_6]$ or NMO. The choice of ligand $((DHQ)_2PHAL)$ or $(DHQD)_2PHAL)$ determines the facial selectivity of the dihydroxylation.

Table 2: Enantioselective Dihydroxylation via SAD

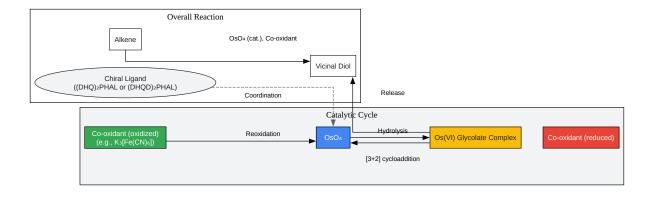


| Substrate | Ligand | Product | Yield (%) | ee (%) | Reference |
|--------------|-----------------|---|-----------|--------|-----------|
| (E)-Stilbene | (DHQD)₂PHA L | (R,R)-1,2- diphenyl-1,2- ethanediol | 97 | >99 | |
| Styrene | (DHQ)₂PHAL | (S)-1-phenyl- 1,2- ethanediol | 94 | 96 | - |
| 1-Decene | (DHQD)₂PHA L | (R)-1,2- decanediol | 92 | 98 | - |

Experimental Protocol: Synthesis of (R,R)-1,2-diphenyl-1,2-ethanediol

A mixture of K₃[Fe(CN)₆] (6.0 g, 18.2 mmol), K₂CO₃ (2.5 g, 18.1 mmol), and (DHQD)₂PHAL (0.078 g, 0.1 mmol) in a 1:1 mixture of tert-butanol and water (50 mL) is stirred until all solids dissolve. The mixture is cooled to 0 °C, and OsO₄ (0.025 g, 0.1 mmol) is added. (E)-Stilbene (1.0 g, 5.5 mmol) is then added, and the reaction is stirred vigorously at 0 °C for 18 hours. The reaction is quenched with Na₂SO₃ (2.0 g), and the mixture is warmed to room temperature. The product is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with 2M NaOH, dried over MgSO₄, filtered, and concentrated to give the crude product, which is then purified by recrystallization.





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Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Prévost and Woodward Dihydroxylation

These methods provide a means to achieve anti-dihydroxylation of alkenes, complementing the syn-selectivity of osmium-based reagents.

Prévost Reaction

The Prévost reaction involves the reaction of an alkene with iodine and silver benzoate in an anhydrous solvent, leading to the formation of an anti-diol dibenzoate, which can be hydrolyzed to the diol.

Woodward Modification

The Woodward modification of the Prévost reaction is carried out in the presence of water, which alters the reaction mechanism to produce a syn-diol.



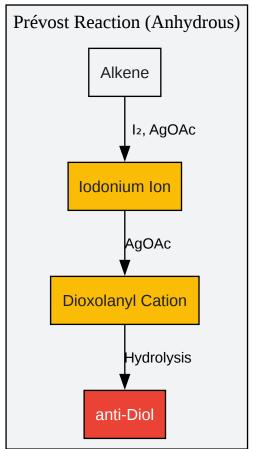
Table 3: Comparison of Prévost and Woodward Dihydroxylation

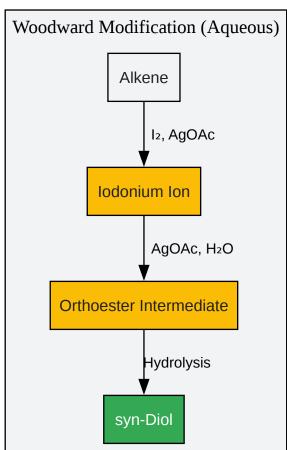
| Method | Substrate | Reagents | Product Stereochem istry | Yield (%) | Reference |
|----------|-------------|--|-----------------------------------|-----------|-----------|
| Prévost | Cyclohexene | I ₂ , Silver Benzoate (anhydrous) | trans-1,2- Cyclohexane diol | 70 | |
| Woodward | Cyclohexene | I ₂ , Silver Acetate, H ₂ O | cis-1,2- Cyclohexane diol | 82 | |

Experimental Protocol: Prévost Reaction for trans-1,2-Cyclohexanediol

To a solution of cyclohexene (5.0 g, 60.9 mmol) in anhydrous benzene (100 mL) is added silver benzoate (15.0 g, 65.5 mmol). The mixture is heated to reflux, and a solution of iodine (15.5 g, 61.1 mmol) in anhydrous benzene (50 mL) is added dropwise over 30 minutes. The reaction is refluxed for an additional 4 hours. After cooling, the silver iodide is filtered off. The filtrate is concentrated, and the resulting dibenzoate is hydrolyzed with a solution of alcoholic potassium hydroxide to yield trans-1,2-cyclohexanediol.







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Caption: Comparison of Prévost and Woodward reaction pathways.

Epoxide Ring-Opening

The hydrolysis of epoxides, which can be readily prepared from alkenes, is a common method for the synthesis of vicinal diols. The ring-opening is typically acid- or base-catalyzed and proceeds via an S_n2 mechanism, resulting in anti-diols.

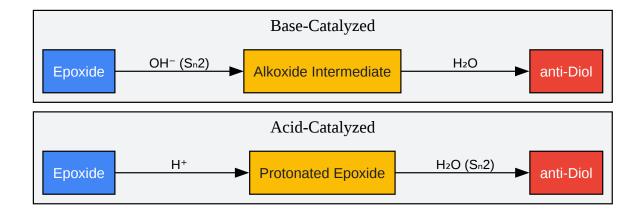
Table 4: Diol Synthesis via Epoxide Hydrolysis



| Epoxide | Conditions | Product | Yield (%) | Reference |
|-------------------|--|-------------------------------|-----------|-----------|
| Cyclohexene oxide | 1% H ₂ SO ₄ (aq) | trans-1,2- Cyclohexanediol | 80 | |
| Styrene oxide | 0.1 M NaOH (aq) | 1-phenyl-1,2- ethanediol | 92 | |

Experimental Protocol: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

Cyclohexene oxide (10.0 g, 102 mmol) is added to a 1% aqueous solution of sulfuric acid (100 mL). The mixture is stirred vigorously at room temperature for 2 hours. The solution is then neutralized with solid sodium bicarbonate. The product is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give trans-1,2-cyclohexanediol.



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Caption: Acid- and base-catalyzed epoxide ring-opening for diol synthesis.

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